Ethyl 3-mercaptobutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in non-polar solventssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)4-5(2)9/h5,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBCNQQYLDBWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935467 | |
| Record name | Ethyl 3-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; roasted sweet and sour aroma | |
| Record name | (\u00b1)-Ethyl 3-mercaptobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar solvents, soluble (in ethanol) | |
| Record name | (\u00b1)-Ethyl 3-mercaptobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.011-1.021 (20°) | |
| Record name | (\u00b1)-Ethyl 3-mercaptobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
156472-94-5 | |
| Record name | Ethyl 3-mercaptobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156472-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 3-mercaptobutyrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935467 | |
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| Record name | Ethyl 3-mercaptobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 156472-94-5 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-MERCAPTOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y86NFY8S7J | |
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| Record name | Ethyl 3-mercaptobutyrate | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0032271 | |
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Historical Context of Thiol Esters in Organic Chemistry
Thiol esters, the sulfur analogs of esters where a sulfur atom replaces the ester oxygen, have a rich history in organic chemistry. wikipedia.org Their unique reactivity, stemming from the weaker carbon-sulfur bond compared to the carbon-oxygen bond in esters, makes them valuable reagents and intermediates in a multitude of chemical transformations. fiveable.me This enhanced reactivity renders them more susceptible to nucleophilic attack, a property that has been harnessed by organic chemists for decades to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me
Historically, the synthesis of thiol esters has been achieved through several classical methods, including the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent, or the reaction of an acid chloride with a thiol salt. wikipedia.org The development of these synthetic routes paved the way for the exploration of the unique chemical properties of thiol esters and their application in the total synthesis of complex natural products. For instance, the use of S-tert-butyl cyanothiolacetate in the total synthesis of racemic α-costal highlights the strategic importance of thiol esters in facilitating the introduction of challenging functional groups. cdnsciencepub.com
In biochemistry, the significance of thiol esters is paramount. Acetyl-CoA, a pivotal thioester, is central to numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism, underscoring the fundamental role of this functional group in living systems. wikipedia.orgfiveable.me This biological precedent has further fueled interest in the chemical synthesis and reactivity of simpler thiol esters like ethyl 3-mercaptobutyrate.
Significance of Ethyl 3 Mercaptobutyrate As a Synthetic Intermediate
Ethyl 3-mercaptobutyrate serves as a versatile building block in organic synthesis, primarily due to the presence of two key functional groups: the thiol (-SH) and the ester (-COOEt). This bifunctionality allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules.
The thiol group is particularly reactive and can undergo several important transformations. wikipedia.org It can be easily deprotonated to form a thiolate, which is a potent nucleophile capable of participating in S-alkylation reactions to form thioethers. masterorganicchemistry.com Furthermore, the thiol group can be oxidized to form a disulfide, a reversible reaction that is crucial in various chemical and biological processes. masterorganicchemistry.com
The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, 3-mercaptobutyric acid, or can undergo transesterification reactions with other alcohols. These reactions provide pathways to a diverse array of derivatives with tailored properties.
One of the most common laboratory syntheses of this compound involves the Michael addition of a sulfur nucleophile, such as hydrogen sulfide (B99878) or sodium hydrosulfide (B80085), to ethyl crotonate. This reaction is typically carried out under basic conditions. An alternative route is the direct esterification of 3-mercaptobutyric acid.
The utility of this compound as a synthetic intermediate is demonstrated in its use in the preparation of various compounds. For instance, it has been utilized in the synthesis of flavor and fragrance compounds, where its characteristic aroma profile is a key attribute. google.comgoogle.comacs.org Its structure also serves as a scaffold for the development of new molecules with potential applications in medicinal chemistry. chem960.com
Current Research Landscape and Future Directions for Ethyl 3 Mercaptobutyrate
Advanced Synthetic Pathways for this compound
The production of this compound relies on several sophisticated synthetic strategies. These pathways are continuously being optimized to improve yield, purity, and stereoselectivity, and to minimize the environmental impact of the synthesis.
The Michael addition, or conjugate addition, is a cornerstone in the synthesis of this compound. wikipedia.orgwikiwand.com This reaction involves the addition of a nucleophile, in this case, a thiol donor, to an α,β-unsaturated carbonyl compound. researchgate.net
A prevalent laboratory and industrial method for synthesizing this compound involves the Michael addition of a sulfhydryl donor to ethyl crotonate (ethyl trans-2-butenoate). Common sulfhydryl donors include hydrogen sulfide (H₂S) and sodium hydrosulfide (NaSH). google.com The reaction is typically conducted under alkaline conditions, often using a base like sodium bicarbonate to deprotonate the thiol, thus activating it as a nucleophile. biosynth.com
A key challenge in this synthesis is the potential for the intermediate product to oxidize, forming a disulfide dimer. google.comgoogle.com This necessitates a subsequent reduction step to yield the desired monomeric thiol. Common reducing agents for this purpose include zinc dust in acetic acid or sodium borohydride. google.com Distillation of the crude product typically yields this compound with high purity. google.com
Table 1: Typical Reaction Conditions for Michael Addition to Ethyl Crotonate
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Reactants | Ethyl Crotonate, Sodium Hydrogen Sulfide, Sodium Bicarbonate | 50-75% (post-reduction) | google.com |
| Solvent | Water or Ethanol-Water mixtures | ||
| Temperature | Room Temperature (25–40°C) | ||
| Post-treatment | Reduction of disulfide dimer with Zinc/Acetic Acid or NaBH₄ |
An alternative, less odorous pathway to a precursor of this compound involves the synthesis of 3-mercaptobutanoic acid (3-MBA) via an isothiouronium salt intermediate. acs.orgnih.govresearchgate.netresearchgate.net This method is a variation of the Michael addition where thiourea (B124793) is reacted with crotonic acid. acs.orgnih.gov
The synthesis begins with the protonation of thiourea with an acid, such as hydrochloric acid, followed by a nucleophilic attack on crotonic acid. nih.gov This forms a stable isothiouronium salt. nih.govmdpi.com The salt is then hydrolyzed under basic conditions to release the desired 3-mercaptobutanoic acid. mdpi.comwikipedia.org This multi-step process offers high yields and avoids the direct handling of volatile and malodorous thiols. nih.govmdpi.com The resulting 3-MBA can then be esterified to produce this compound. acs.org
Table 2: Synthesis of 3-Mercaptobutanoic Acid via Isothiouronium Salt
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Salt Formation | Crotonic Acid, Thiourea, Hydrochloric Acid | Reflux | Excellent | nih.gov |
| Hydrolysis | Isothiouronium Salt, Base | Basic conditions | 68.1% (for 3-MBA) |
Direct esterification is a straightforward method for producing this compound from its corresponding carboxylic acid, 3-mercaptobutanoic acid. mdpi.com This reaction involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). nih.gov The catalyst protonates the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. To drive the reversible reaction towards the product side, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. This method can achieve high yields of the desired ester.
Enzymatic esterification presents a greener alternative to acid-catalyzed methods. Immobilized lipases, such as Candida antarctica Lipase B, can catalyze the esterification of 3-mercaptobutanoic acid under mild, solvent-free conditions, eliminating the production of acidic waste.
Table 3: Comparison of Direct Esterification Methods
| Method | Catalyst | Typical Conditions | Yield | Advantages | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ or PTSA (2–5 mol%) | Reflux with Dean-Stark trap, 6–8 hours | 80–85% | High yield, established method | |
| Enzymatic | Immobilized Lipase (e.g., Candida antarctica Lipase B) | 45–50°C, 24–48 hours, solvent-free | 70–75% | Biocompatible, no acidic waste |
Research into novel catalytic systems aims to enhance the efficiency, selectivity, and sustainability of this compound synthesis. Recent advancements include the use of heterogeneous catalysts and ionic liquids.
Vapor-phase reactions using heterogeneous catalysts, such as magnesium oxide (MgO) supported on alumina, have been developed for the regioselective addition of hydrogen sulfide to α,β-unsaturated esters. This approach offers high conversion rates and catalyst stability over extended periods.
Ionic liquids, like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]), can function as both a solvent and a catalyst. Their use can lead to faster reaction kinetics and simplified product separation compared to traditional methods. Furthermore, bifunctional organocatalysts, such as iminophosphoranes, have shown high efficacy in catalyzing sulfa-Michael additions to challenging substrates like unactivated β-substituted-α,β-unsaturated esters. rsc.org
Table 4: Emerging Catalytic Systems
| Catalytic System | Process Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| MgO on Alumina | Vapor-phase heterogeneous catalysis | 120–150°C, 5–10 atm | High conversion (>90%), long catalyst lifetime | |
| Ionic Liquids (e.g., [BMIM][PF₆]) | Homogeneous catalysis | Faster kinetics (4–6 hours) | Dual solvent-catalyst, easier product separation | |
| Bifunctional Iminophosphorane | Organocatalysis | Low catalyst loading (down to 1 mol%) | High yields and enantioselectivity for sulfa-Michael additions | rsc.org |
The stereochemistry of this compound is crucial for its organoleptic properties. Consequently, the stereoselective synthesis of its enantiomers is an area of active research. Asymmetric Michael additions, employing chiral catalysts, are a primary strategy to achieve this. wikipedia.orgwikiwand.comanu.edu.au
Organocatalysis, using chiral amines like proline derivatives, has been applied to the Michael addition of thiols to α,β-unsaturated systems. rsc.orgdokumen.pub While a moderately enantioselective organocatalytic Michael addition to ethyl crotonate has been reported, the development of highly selective catalysts for this specific substrate remains a challenge due to its low reactivity. rsc.org The use of bifunctional catalysts, which possess both a Brønsted base site to deprotonate the thiol and a hydrogen-bond donor site to activate the ester and control the stereochemistry, is a promising approach to overcome this hurdle. rsc.org Biocatalytic methods, using enzymes such as imine reductases for asymmetric synthesis, also represent a potential future direction for producing enantiomerically pure this compound. google.com
Applications of Ethyl 3 Mercaptobutyrate in Advanced Materials and Chemical Synthesis
Role in Polymer Chemistry and Material Science
The presence of a reactive thiol group makes ethyl 3-mercaptobutyrate and its derivatives particularly useful in polymer synthesis. Thiols can undergo "click" reactions, such as thiol-ene and thiol-epoxy reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. These characteristics make them ideal for creating well-defined polymer architectures and functional materials.
Thiol-ene photopolymerization is a powerful technique for creating crosslinked polymer networks. This process involves the photoinitiated radical addition of a thiol to a carbon-carbon double bond (an ene). The reaction proceeds via a step-growth mechanism, which leads to the formation of homogeneous polymer networks with reduced shrinkage stress compared to traditional chain-growth polymerizations nih.gov.
Multifunctional thiols derived from this compound, such as pentaerythritol (B129877) tetrakis(3-mercaptobutylate) (PTMB), are utilized in these systems elsevierpure.com. The general mechanism involves the formation of a thiyl radical from the thiol monomer upon exposure to UV light in the presence of a photoinitiator. This radical then adds to an ene, creating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol group, regenerating the thiyl radical and propagating the chain.
Key Features of Thiol-Ene Photopolymerization:
High Efficiency: Reactions proceed to high conversions under mild conditions.
Reduced Oxygen Inhibition: The presence of thiols mitigates the inhibitory effect of oxygen often seen in radical polymerizations.
Homogeneous Networks: Step-growth mechanism leads to more uniform network structures.
Delayed Gelation: Allows for better processing before the material solidifies.
The structure of the thiol and ene monomers significantly influences the properties of the final polymer network. For instance, the use of secondary thiols, such as those derived from 3-mercaptobutanoic acid, can modulate the reaction rate and the final properties of the material nih.gov.
Multifunctional secondary thiol hardeners derived from 3-mercaptobutanoic acid, a close relative of this compound, have been synthesized and utilized as curing agents for epoxy resins nih.gov. These hardeners are typically produced through the direct esterification of 3-mercaptobutanoic acid with multifunctional alcohols like 1,4-butanediol, trimethylolpropane, and pentaerythritol mdpi.com.
The synthesis of these hardeners offers a less odorous alternative to some traditional thiol synthesis pathways by utilizing a Michael addition pathway with an isothiouronium salt intermediate nih.gov. The resulting secondary thiol hardeners exhibit lower reactivity compared to primary thiols. This reduced reactivity provides a longer pot life for thiol-epoxy mixtures, which is advantageous for various industrial applications nih.govresearchgate.net.
The curing kinetics of these systems have been studied using differential scanning calorimetry (DSC). The results indicate that as the functionality of the secondary thiol hardener increases, the glass transition temperature (Tg) of the cured epoxy resin also increases nih.gov. However, the thermal stability of the cured material does not show a significant change with varying functionality nih.gov.
| Core Alcohol | Thiol Hardener | Purity (%) | Byproducts |
| 1,4-butanediol | 1,4-butanediol bis(3-mercaptobutylate) (BDMB) | High | Not significant |
| Trimethylolpropane | Trimethylolpropane tris(3-mercaptobutylate) (TMPMB) | 87.5 | Uncompleted byproducts and thioester-containing byproducts |
| Pentaerythritol | Pentaerythritol tetra(3-mercaptobutylate) (PETMB) | Lower | Increased uncompleted byproducts |
Data synthesized from research on multifunctional secondary thiol hardeners mdpi.com.
Polythioesters are a class of polymers that contain thioester linkages (-S-C=O-) in their backbone. These materials are known for their unique properties, including high refractive indices and thermal stability ed.ac.uk. The synthesis of polythioesters can be achieved through various methods, including the polycondensation of dithiols with diacyl chlorides ed.ac.uk. While direct polycondensation involving this compound is less common, the incorporation of 3-mercaptobutyrate units into polymer backbones demonstrates the potential for creating novel polythioesters.
A notable application of 3-mercaptobutyrate is in the biosynthesis of copolymers containing both 3-hydroxybutyrate (B1226725) (3HB) and 3-mercaptobutyrate (3MB) units. The bacterium Ralstonia eutropha has been shown to synthesize poly(3-hydroxybutyrate-co-3-mercaptobutyrate) [P(3HB-co-3MB)] when fed with 3-mercaptobutyric acid alongside a primary carbon source like gluconate acs.org.
This novel copolymer contains both oxoester and thioester linkages in its backbone, making it a sulfur analogue of the well-known biodegradable polymer poly(3-hydroxybutyrate) (PHB) acs.org. The incorporation of 3MB units can be as high as 72 mol % acs.org. The biosynthesis is believed to involve the cellular uptake of 3-mercaptobutyric acid, its activation to 3-mercaptobutyryl-CoA, and subsequent polymerization by the polyhydroxyalkanoate (PHA) synthase enzyme acs.org.
The physical properties of these copolymers are influenced by the proportion of 3MB units. For instance, poly(3-mercaptobutyrate) (PMB) has a density of 1.27 g/cm³, which is comparable to its oxygen analogue nih.gov. X-ray diffraction studies have shown that these polythioesters are crystalline materials nih.gov. The thermal properties are also significantly affected by the presence of sulfur in the polymer backbone nih.gov.
| Property | Poly(3-mercaptopropionate) (PMP) | Poly(3-hydroxypropionate) (PHP) | Poly(3-hydroxybutyrate) (PHB) |
| Melting Point (Tm) | 170 °C | ~70 °C | ~170 °C |
| Decomposition Temp (5% weight loss) | 277 °C | 233 °C | 260 °C |
Data adapted from studies on microbial polythioesters nih.gov.
Ionogels are solid-like materials composed of a polymer network swollen with an ionic liquid. They combine the desirable properties of both components, such as the mechanical stability of the polymer and the ionic conductivity of the ionic liquid nih.gov. Thiol-ene photopolymerization is an effective method for preparing ionogels in situ mdpi.comnih.gov.
Multifunctional thiols derived from 3-mercaptobutyric acid, such as pentaerythritol tetrakis(3-mercaptobutyrate) (PETMB), have been used in the synthesis of ionogels nih.gov. The structure of the thiol and ene monomers plays a crucial role in determining the final properties of the ionogel. For instance, ionogels based on triazine-containing ene monomers exhibit higher mechanical strength, while those with aliphatic ene monomers show higher ionic conductivity nih.gov.
The polymerization process in the presence of an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide (EMImNTf2) often proceeds via dispersion polymerization, resulting in opaque ionogels with phase separation between the polymer matrix and the ionic liquid nih.gov. This morphology, consisting of interconnected polymer spheres, influences both the mechanical and conductive properties of the material nih.gov. The conductivity of these ionogels can be quite high, reaching values in the range of 3.5–5.1 mS·cm⁻¹ nih.gov.
| Ene Monomer | Thiol Monomer | Mechanical Strength | Ionic Conductivity |
| Triazine-based (TAT, TATT) | PETMB | Higher | Lower |
| Aliphatic (GBDA) | PETMB | Lower | Higher |
Data synthesized from research on the influence of monomer structure on ionogel properties nih.gov.
Copolymers with Sulfur-Containing Monomers
Synthetic Building Block for Bioactive Molecules
The utility of a chemical compound as a synthetic building block is determined by its reactivity and the ease with which it can be incorporated into more complex molecular architectures. This compound possesses two key functional groups: a thiol (-SH) and an ethyl ester (-COOEt). The thiol group is nucleophilic and can undergo a variety of reactions, including alkylation, addition to unsaturated systems, and oxidation to form disulfides. The ester group can be hydrolyzed, aminated, or reduced. Despite this potential, its application as a building block for bioactive molecules is not well-documented in publicly accessible scientific literature.
Pharmaceutical Intermediates
While chemical suppliers list this compound as a potential intermediate for the pharmaceutical industry, specific examples of its incorporation into active pharmaceutical ingredients (APIs) or their precursors are not readily found in peer-reviewed journals or patents. The synthesis of pharmaceutical intermediates often requires compounds with specific stereochemistry and reactivity to build complex three-dimensional structures. Although the chiral center at the C3 position of this compound could be of interest, there is no significant body of research detailing its exploitation in drug synthesis.
Agrochemical Synthesis
Similar to the pharmaceutical sector, the application of this compound in the synthesis of agrochemicals such as herbicides, insecticides, and fungicides is not substantially reported. The development of new agrochemicals often involves the exploration of novel molecular scaffolds that can interact with biological targets in pests or plants. The mercaptobutyrate backbone could theoretically be functionalized to create new classes of agrochemicals, but research in this area appears to be unpublished or has not been pursued extensively.
Peptide Mimetics and Peptidomimetics
Peptide mimetics and peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. The incorporation of unnatural amino acids or non-peptidic structures is a key strategy in their design. The thiol group of this compound could potentially be used to introduce a side chain that mimics the amino acid cysteine or to act as a linker to other molecular fragments. However, there are no specific examples in the scientific literature of this compound being used for the synthesis of peptide mimetics or peptidomimetics.
Derivatization for Novel Chemical Entities
The derivatization of existing chemical compounds is a common strategy for discovering new chemical entities with unique properties. The functional groups of this compound offer avenues for such modifications.
Synthesis of Furanocarboxylate Derivatives
The synthesis of furanocarboxylate derivatives, which are heterocyclic compounds with important applications in medicinal chemistry and materials science, can sometimes involve thiol-containing precursors. However, a review of synthetic methodologies for furanocarboxylates does not indicate a specific role for this compound as a starting material or key intermediate. The reaction pathways to these heterocyclic systems typically involve different types of precursors and cyclization strategies.
Exploration of Structure-Activity Relationships
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. While the mercaptobutyrate scaffold could be used as a template for generating a library of analogs for SAR studies, there is no published research that specifically details the use of this compound derivatives for this purpose. Such studies would involve synthesizing a series of related compounds and evaluating their biological activity to understand how changes in the molecular structure affect their function. The absence of such studies in the literature suggests that this line of inquiry has not been a significant focus of research.
Computational Chemistry and Theoretical Studies of Ethyl 3 Mercaptobutyrate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and behavior of molecules. For Ethyl 3-mercaptobutyrate, such studies would provide invaluable data on its structure and reactivity.
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure of this compound would involve mapping its electron density distribution, identifying molecular orbitals (HOMO and LUMO), and quantifying the nature of its chemical bonds. This analysis could reveal insights into the molecule's reactivity, particularly the roles of the sulfur atom and the ester group. While no specific data exists for this compound, general principles suggest that the lone pairs on the sulfur and oxygen atoms would be key features of its electronic landscape.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethyl and mercaptobutyrate chains allows for multiple spatial arrangements, or conformations. A comprehensive conformational analysis would identify the most stable conformers and the energy barriers between them. This is typically achieved by constructing a potential energy surface (PES) through systematic rotation of dihedral angles. For this compound, key rotations would be around the C-S, C-C, and C-O bonds. The resulting data would be crucial for understanding its three-dimensional structure and how it interacts with other molecules, such as olfactory receptors.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting various spectroscopic properties.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. These predictions, when compared with experimental data, can aid in the structural elucidation and conformational analysis of this compound.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. This would help in assigning the characteristic vibrational modes associated with its functional groups, such as the S-H, C=O, and C-O stretches.
UV-Vis Spectroscopy: Predictions of electronic transitions can provide insights into the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. This could help in understanding its photophysical properties.
Without dedicated studies, no specific predicted spectroscopic data for this compound can be presented.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with their environment.
Intermolecular Interactions and Solvent Effects
MD simulations could model how this compound interacts with itself and with solvent molecules. This would be particularly useful for understanding its solubility and transport properties. For instance, simulations in water could shed light on the hydrophobic and hydrophilic interactions governed by the alkyl chain and the polar ester and thiol groups, respectively.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes identifying the transition states and calculating the activation energies for processes such as its oxidation or hydrolysis. Such studies would provide a molecular-level understanding of its chemical stability and reactivity.
Cheminformatics and QSAR/QSPR Modeling of this compound: An Unexplored Field
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are powerful tools in modern chemistry for predicting the biological activity and physical properties of chemical compounds. These methods rely on correlating a compound's structure with its observed activities or properties.
Predictive Modeling of Chemical Reactivity
Predictive modeling of the chemical reactivity of this compound has not been the subject of any specific studies found in the public domain. Such research would theoretically involve the calculation of various molecular descriptors to predict its behavior in different chemical environments, its stability, and potential reaction pathways. Without dedicated research, no data tables or detailed findings on this topic can be provided.
Virtual Screening for Novel Applications
Similarly, there is no evidence of this compound being included in virtual screening libraries for the discovery of novel applications. Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The absence of such studies means there are no findings to report regarding its potential in areas such as pharmaceuticals or materials science.
Advanced Computational Techniques for this compound: A Research Gap
Advanced computational methods like Density Functional Theory (DFT) and high-level ab initio calculations provide deep insights into the electronic structure and properties of molecules.
Density Functional Theory (DFT) Applications
No published studies have utilized Density Functional Theory (DFT) to analyze this compound. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which can elucidate properties like molecular geometry, vibrational frequencies, and reaction energetics.
High-Level Ab Initio Methods
High-level ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, have also not been applied to this compound in any available research. These computationally intensive methods are used for achieving high accuracy in the calculation of molecular properties.
Metabolism and Biochemical Pathways of Ethyl 3 Mercaptobutyrate
Enzymatic Biotransformation Pathways
The biotransformation of Ethyl 3-mercaptobutyrate is initiated by enzymatic reactions that target its two primary functional groups: the ethyl ester and the thiol group. These transformations are crucial for its detoxification and subsequent excretion or utilization in other metabolic processes.
Hydrolysis: The initial and primary metabolic step for this compound is the hydrolysis of its ethyl ester bond. This reaction is catalyzed by a broad class of enzymes known as esterases, which are ubiquitous in various organisms, including animals, plants, and microorganisms nih.govnih.govsigmaaldrich.comresearchgate.net. The hydrolysis of the ethyl ester yields ethanol (B145695) and 3-mercaptobutyric acid. This process is a common detoxification pathway for many xenobiotic esters, converting them into more water-soluble forms that can be easily excreted nih.gov.
Oxidation: The thiol (-SH) group of this compound, and its hydrolyzed product, 3-mercaptobutyric acid, is susceptible to oxidation. This can occur through various enzymatic and non-enzymatic processes. Enzymes such as cytochrome P450 monooxygenases can catalyze the oxidation of thiols nih.govacs.orgmssm.edunih.gov. The oxidation of the sulfur atom can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO2H), and ultimately sulfonic acids (R-SO3H). Additionally, thiol groups can undergo oxidation to form disulfides (R-S-S-R') through the action of thiol oxidases nih.govmssm.edu.
Several classes of enzymes are implicated in the metabolism of this compound, each playing a distinct role in its biotransformation.
Esterases (EC 3.1.1.1): These enzymes are responsible for the hydrolysis of the ethyl ester linkage in this compound nih.govnih.govsigmaaldrich.comresearchgate.net. Carboxylesterases, a major subclass of esterases found in the liver and other tissues, are particularly important in the metabolism of a wide range of ester-containing compounds nih.gov. The specificity of these enzymes can vary, but many readily cleave simple ethyl esters nih.gov.
Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-thiolate enzymes is a key player in the oxidation of a vast array of xenobiotics nih.govacs.orgmssm.edunih.govstanford.edu. CYPs can oxidize the sulfur atom of thiol-containing compounds, contributing to their detoxification nih.govacs.orgmssm.edu. The specific CYP isozymes involved in the oxidation of this compound have not been definitively identified but are likely to be part of the CYP families known for metabolizing fatty acids and other lipids.
Flavin-containing Monooxygenases (FMOs): Alongside CYPs, FMOs are another important class of enzymes that catalyze the oxygenation of various nucleophilic substrates, including sulfur-containing compounds. They are known to oxidize thiols to disulfides and other oxidized sulfur species.
Glutathione (B108866) S-Transferases (GSTs): These enzymes play a crucial role in the detoxification of electrophilic compounds by catalyzing their conjugation with glutathione mdpi.comnih.govanu.edu.aunih.govyoutube.com. While this compound itself may not be a direct substrate, its oxidation products or other reactive metabolites could potentially be conjugated with glutathione, facilitating their elimination from the body nih.govyoutube.com.
Metabolic Fate of Thiol-Containing Compounds
Thiol-containing compounds, or mercaptans, are naturally present in organisms as waste products of metabolism and are also found in the environment chemicalproductsokc.com. Their metabolic fate is governed by pathways designed to mitigate their potential toxicity and utilize their sulfur content when necessary.
The sulfhydryl group is highly reactive and can participate in numerous biochemical reactions. A primary metabolic route for thiols is conjugation with glutathione, catalyzed by glutathione S-transferases, to form more water-soluble and less toxic compounds that can be readily excreted nih.govnih.govyoutube.com.
Furthermore, the carbon skeleton of 3-mercaptobutyric acid, the hydrolyzed product of this compound, can potentially enter fatty acid metabolic pathways. Specifically, it could be a substrate for a modified form of β-oxidation abcam.comlibretexts.orgstudy.comnih.govwikipedia.org. In this process, the butyrate (B1204436) backbone would be shortened by two carbons, yielding acetyl-CoA, which can then enter the citric acid cycle for energy production abcam.com. The presence of the thiol group at the 3-position would likely require specific enzymatic machinery to handle this modification.
Microbial communities, in particular, possess diverse pathways for the degradation of mercaptans nih.govcaister.comnih.gov. Aerobic and anaerobic microorganisms can utilize thiols as sources of carbon and energy caister.com. For instance, some bacteria can oxidize methyl mercaptan to formaldehyde (B43269) and hydrogen sulfide (B99878) microbiologyresearch.org.
Biosynthesis in Biological Systems
While this compound is primarily known as a synthetic flavoring agent, the biosynthesis of its core structure, 3-mercaptobutyrate, and its subsequent incorporation into biopolymers is a subject of research in the field of microbial biotechnology.
Certain bacteria are capable of producing a class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs) frontiersin.org. These polymers serve as intracellular carbon and energy storage materials. Research has demonstrated that some bacteria, such as Cupriavidus necator (formerly Ralstonia eutropha), can synthesize sulfur-containing PHAs when provided with appropriate precursor substrates mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netpublichealthtoxicology.comnih.gov.
Studies have shown the incorporation of 3-mercaptopropionate (B1240610) (3MP) into the PHA polymer chain, forming a poly(3-hydroxybutyrate-co-3-mercaptopropionate) copolymer mdpi.comnih.govsemanticscholar.orgresearchgate.netpublichealthtoxicology.com. This is achieved by supplying the bacteria with precursors like 3-mercaptopropionic acid, 3,3'-dithiodipropionic acid, or 3,3'-thiodipropionic acid mdpi.compublichealthtoxicology.com. These precursors are metabolized by the bacteria and converted into 3-mercaptopropionyl-CoA, which is then polymerized.
The key enzyme responsible for the polymerization of hydroxyacyl-CoA monomers into PHAs is PHA synthase (PhaC) nih.govnih.gov. PHA synthases from different bacterial species exhibit varying substrate specificities nih.govnih.govfrontiersin.org. Class I and Class III PHA synthases, for example, typically prefer short-chain-length monomers nih.govfrontiersin.org.
The ability of Cupriavidus necator and other bacteria to incorporate sulfur-containing monomers like 3-mercaptopropionate suggests that the PHA synthase of these organisms can recognize and polymerize thioester-CoA monomers in addition to the more common oxygen-containing hydroxyacyl-CoA monomers mdpi.comnih.gov. Given the structural similarity between 3-mercaptopropionate and 3-mercaptobutyrate, it is plausible that a 3-mercaptobutyryl-CoA intermediate could also be incorporated into the PHA polymer chain by a PHA synthase with broad substrate specificity. This would lead to the formation of a novel sulfur-containing PHA copolymer.
The table below summarizes findings from studies on the microbial production of sulfur-containing PHAs, highlighting the bacterial strains, precursors used, and the resulting sulfur-containing monomers incorporated. This provides a strong basis for the potential biosynthesis of PHAs containing 3-mercaptobutyrate.
| Bacterial Strain | Precursor(s) Supplied | Sulfur-Containing Monomer Incorporated | Resulting Copolymer |
| Cupriavidus necator B-10646 | 3-mercaptopropionic acid | 3-mercaptopropionate (3MP) | P(3HB-co-3MP) mdpi.comnih.govsemanticscholar.org |
| Cupriavidus necator B-10646 | 3,3'-dithiodipropionic acid | 3-mercaptopropionate (3MP) | P(3HB-co-3MP) mdpi.comnih.govsemanticscholar.org |
| Cupriavidus necator B-10646 | 3,3'-thiodipropionic acid | 3-mercaptopropionate (3MP) | P(3HB-co-3MP) mdpi.comnih.govsemanticscholar.org |
| Ralstonia eutropha H16 | 3,3'-dithiodipropionic acid | 3-mercaptopropionate (3MP) | P(3HB-co-3MP) nih.gov |
| Ralstonia eutropha H16 | 3,3'-thiodipropionic acid | 3-mercaptopropionate (3MP) | P(3HB-co-3MP) nih.gov |
Environmental and Occupational Exposure Research on Ethyl 3 Mercaptobutyrate
Environmental Fate and Degradation Studies
The environmental persistence and degradation of a chemical are determined by its susceptibility to various physical, chemical, and biological processes. For Ethyl 3-mercaptobutyrate, these processes would include atmospheric oxidation and biodegradation in soil and water.
Once volatilized into the atmosphere, organosulfur compounds like this compound are subject to degradation, primarily through oxidation. The main atmospheric oxidants are the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).
Theoretical and experimental studies on aliphatic thiols suggest that their reaction with hydroxyl radicals is a dominant degradation pathway. nih.gov The reaction typically proceeds via the abstraction of a hydrogen atom from the sulfhydryl (-SH) group, which is often the most favorable reaction site. nih.gov For unsaturated thiols, the addition of the •OH radical to the carbon-carbon double bond can also be a significant pathway. nih.gov The oxidation of thiols in the atmosphere is understood to ultimately generate sulfur dioxide (SO₂), which can then be further oxidized to form sulfuric acid (H₂SO₄), a contributor to acid rain and particulate matter formation. nih.gov
Another potential atmospheric process is photolysis, where the molecule is broken down by sunlight. While some aromatic organosulfur compounds are known to undergo photochemical reactions, the extent to which aliphatic thiol esters like this compound are susceptible to direct photolysis in the troposphere requires specific investigation. nih.govacs.org Additionally, spontaneous, non-photochemical oxidation of thiols can occur at the air-water interface, such as in aerosols or microdroplets, leading to the formation of disulfides, sulfoxides, and sulfones. researchgate.netwilddata.cn
Table 1: Potential Atmospheric Degradation Pathways for this compound
| Pathway | Primary Reactant(s) | Description | Potential Products |
| Hydroxyl Radical (•OH) Reaction | •OH Radical | The dominant pathway for most thiols. Involves H-atom abstraction from the -SH group or addition to C=C bonds (if present). nih.gov | Sulfur-centered radicals, Sulfur Dioxide (SO₂), Sulfuric Acid (H₂SO₄) |
| Photolysis | UV Radiation (Sunlight) | Direct degradation by absorbing solar radiation, leading to bond cleavage. nih.govacs.org | Various radical fragments |
| Interfacial Oxidation | Air/Oxygen | Spontaneous oxidation at the air-water interface of aerosols without the need for light. researchgate.netwilddata.cn | Disulfides, Sulfoxides, Sulfones |
The breakdown of this compound in soil and water is expected to be governed by microbial activity. Research on mercaptocarboxylic acids and their esters indicates that these types of compounds are often readily biodegradable or can be biodegraded to a significant extent. nih.gov
The structure of this compound contains two key functional groups that influence its biodegradability: an ester linkage and a thiol group.
Ester Hydrolysis: The ester bond is susceptible to hydrolysis, a reaction that can be chemically or biologically mediated. In an aquatic environment, this would break the molecule into 3-mercaptobutanoic acid and ethanol (B145695). Ester hydrolysis is a common first step in the biodegradation of many ester-based compounds. nih.govresearchgate.net
Thiol Group Oxidation: The thiol group can be oxidized by microorganisms.
Metabolism of Components: Both 3-mercaptobutanoic acid and ethanol are compounds that can typically be utilized by microorganisms as carbon and energy sources, suggesting they would be further broken down.
A systematic study investigating various mercaptocarboxylic acids and their esters found them to be significantly biodegradable under aerobic aquatic conditions. nih.gov The study noted that concurrent to biodegradation, abiotic processes such as the rapid oxidative formation of disulfides (dimerization) and the hydrolysis of esters can also occur. nih.gov The chemical structure of esters, including chain length and branching, has been shown to affect the rate and completeness of anaerobic biodegradation, with linear esters generally being more biodegradable than branched ones. researchgate.net
Table 2: Biodegradation Potential of Mercaptocarboxylic Acid Esters and Related Compounds
| Compound Type | Biodegradation Finding | Test Method Reference |
| Mercaptocarboxylic Acids & Esters | Found to be readily biodegradable or at least biodegradable to a significant extent. nih.gov | OECD 301D (Closed Bottle Test), OECD 301F (Manometric Respirometry Test) nih.gov |
| Related Divalent Sulfur Compounds | Also tested for comparison and showed varying degrees of biodegradability. nih.gov | OECD 301D, OECD 301F nih.gov |
| Alkyl Esters (Anaerobic) | Chemical structure affects the rate and completeness of biodegradation. researchgate.net | Marine Sediment Inoculum Test researchgate.net |
Occupational Exposure Assessments
In occupational settings where this compound is handled, the primary route of exposure is inhalation of its vapor due to the volatility of many low-molecular-weight thiols. ucl.ac.uk Dermal contact is another potential route of exposure. nih.gov Assessing and controlling this exposure is critical for worker safety.
Effective management of workplace exposure requires both monitoring the concentration of the substance in the air and implementing robust control measures.
Air Monitoring: Various techniques can be employed to monitor workplace air for volatile sulfur compounds.
Direct-Reading Instruments: These provide real-time or near-real-time measurements. Options include electrochemical sensors and flame photometric detectors (FPDs), which can be made selective for sulfur-containing compounds with detection limits in the parts-per-billion (ppb) range. acs.orgcdc.gov
Colorimetric Devices: Detector tubes offer a low-cost and easy-to-use method for grab samples or long-term exposure measurements, where a color change indicates the concentration. acs.orgcdc.gov
Active and Passive Sampling: Active methods involve drawing a known volume of air through a collection medium (like a filter or sorbent tube) using a pump. nih.govosha.gov Passive samplers, or badges, collect the contaminant via diffusion. The collected samples are then analyzed in a laboratory using techniques like ion chromatography. nih.gov
Exposure Control Strategies: A hierarchy of controls should be implemented to minimize worker exposure.
Engineering Controls: This is the most effective approach and involves isolating the hazard. For volatile and malodorous thiols, work must be conducted inside a certified chemical fume hood. washington.eduucla.educolumbia.edu To prevent odors from being exhausted outside, vapors should be passed through a trap containing an oxidizing agent, such as a sodium hypochlorite (B82951) (bleach) solution, before venting. washington.eduucla.edurochester.edu
Administrative Controls: These are work practices that reduce exposure. This includes minimizing the amount of the chemical used, keeping containers tightly sealed, and performing liquid transfers with syringes or cannulas instead of pouring. washington.eduucla.edu Workers should be trained on the specific hazards and the proper handling procedures. washington.edu
Personal Protective Equipment (PPE): PPE should be used as a final line of defense. This includes appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat. columbia.edu
Table 3: Air Monitoring and Exposure Control Methods for Volatile Thiols
| Category | Method/Strategy | Description |
| Air Monitoring | Direct-Reading Instruments | Real-time analysis using technologies like Flame Photometric Detectors (FPDs) or electrochemical sensors. acs.orgcdc.gov |
| Colorimetric Tubes | A pump draws air through a tube containing a reagent that changes color in proportion to the contaminant concentration. acs.org | |
| Active/Passive Sampling | Air is pumped through a sorbent tube (active) or diffuses onto a badge (passive), followed by laboratory analysis. nih.govosha.gov | |
| Exposure Control | Engineering Controls | Use of certified chemical fume hoods and vapor traps (e.g., bleach traps) to contain and neutralize emissions at the source. washington.eduucla.edu |
| Administrative Controls | Minimizing quantities, keeping containers sealed, developing and following Safe Operating Procedures (SOPs). washington.edu | |
| Personal Protective Equipment | Wearing chemical-resistant gloves, splash goggles, and lab coats. Respirators may be required for higher concentrations. columbia.eduhhs.gov |
Due to their potent odor, special procedures are required when working with thiols and related compounds to prevent release into the laboratory and the wider environment. ucl.ac.ukwashington.edu These protocols cover all stages of work, from preparation to disposal.
Preparation: Before starting work, a designated area within a chemical fume hood should be prepared. A bleach bath (e.g., a 1:1 mixture of commercial bleach and water) should be set up in the hood to immediately decontaminate glassware and equipment after use. rochester.edu All necessary equipment and reagents should be placed in the hood to minimize traffic in and out of the work area.
Handling and Use: All manipulations of this compound must be performed in a fume hood. ucla.edu The sash should be kept as low as possible. To prevent vapor escape, reaction systems should be closed or isolated, with any exhaust directed through a bleach trap. ucla.edurochester.edu
Decontamination and Disposal: Any item that comes into contact with the thiol ester, including glassware, syringes, and disposable materials like gloves and paper towels, must be decontaminated. Glassware should be immediately submerged in the prepared bleach bath and allowed to soak overnight. rochester.edu Contaminated disposable items should be sealed in a plastic bag before being placed in a designated hazardous waste container. washington.educolumbia.edu Liquid waste containing thiols should be quenched by slowly adding it to a cooled bleach solution within the fume hood before being collected as hazardous waste. columbia.edu
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory and includes:
Eye Protection: Chemical splash goggles or safety glasses. columbia.edu A face shield may be required if there is a significant splash hazard. northindustrial.net
Protective Clothing: A buttoned lab coat. columbia.edu
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential. sjsu.edumicrocare.com Gloves should be inspected before use and changed immediately upon contamination.
Table 4: Summary of Safety Protocols for Handling Thiol Esters
| Stage | Action | Rationale |
| Before Work | Prepare a bleach bath and all equipment inside a fume hood. rochester.edu | To ensure immediate decontamination is possible and minimize movement of contaminated items. |
| During Work | Handle all open containers exclusively within the fume hood with the sash lowered. Use a bleach trap for any exhaust. ucla.edu | To contain volatile and malodorous vapors and prevent their release. |
| After Work | Submerge all glassware in the bleach bath for extended soaking. rochester.edu | To oxidize residual thiol compounds, rendering them less odorous and hazardous. |
| Waste Disposal | Seal contaminated disposables in a bag. Quench liquid waste with a bleach solution before collection. columbia.edu | To prevent the release of odors from waste containers and to neutralize reactive waste. |
| PPE | Wear appropriate gloves, eye protection, and a lab coat at all times. columbia.edu | To prevent skin and eye contact with the chemical. |
Q & A
Q. What are the standard methods for synthesizing Ethyl 3-mercaptobutyrate in laboratory settings?
this compound is synthesized via emulsion polymerization, where it acts as a chain transfer agent. A typical protocol involves:
- Oil-phase preparation : Mixing styrene, butadiene, organic solvents (e.g., butyl acetate), and this compound under vacuum conditions .
- Water-phase preparation : Combining anionic/non-ionic emulsifiers, hydroxyethyl cellulose, and pH regulators.
- Emulsion formation : Gradually adding the oil phase to the water phase under controlled agitation.
- Post-processing : Initiating polymerization with redox initiators and stabilizing the latex with foam suppressors. Key parameters include vacuum conditions to prevent oxidation and precise emulsifier ratios for colloidal stability .
Q. How is this compound characterized structurally and functionally in chemical research?
Structural characterization employs:
- Spectroscopic techniques : NMR (¹H/¹³C) for carbon-sulfur bond confirmation, IR for thiol group identification, and GC-MS for purity assessment .
- Physicochemical assays : Refractive index (1.402–1.407) and specific gravity (0.866–0.871) measurements, as per JECFA/FCC standards . Functional analysis includes evaluating its role as a chain transfer agent in polymerization kinetics, measured via gel permeation chromatography (GPC) to assess molecular weight distribution .
Advanced Research Questions
Q. What challenges arise in quantifying trace levels of this compound in complex matrices like food or biological samples?
Analytical challenges include:
- Matrix interference : Co-eluting compounds in GC-MS require selective detectors (e.g., sulfur chemiluminescence detectors) to differentiate thiol-containing compounds .
- Sample preparation : Solid-phase microextraction (SPME) or headspace techniques are critical to isolate volatile thiols from non-volatile matrix components.
- Calibration : Internal standards (e.g., deuterated analogs) mitigate matrix effects, while method validation must adhere to guidelines for precision (±10% RSD) and recovery (90–110%) .
Q. How does this compound influence polymerization kinetics in styrene-butadiene latex systems?
Its role as a chain transfer agent:
- Kinetic modulation : By terminating radical chains, it reduces polymer molecular weight, quantified via the Mayo equation:
where is the chain transfer constant, is mercaptan concentration, and is monomer concentration .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from:
- Experimental design variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or assay conditions (pH, temperature). Standardization using OECD guidelines improves reproducibility .
- Data normalization : Bioactivity metrics (e.g., IC₅₀) should be expressed relative to positive/negative controls, with statistical significance defined as (ANOVA with Tukey post-hoc tests) .
- Meta-analysis : Systematic reviews using PRISMA frameworks can reconcile conflicting results by aggregating datasets and applying heterogeneity tests (e.g., I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
